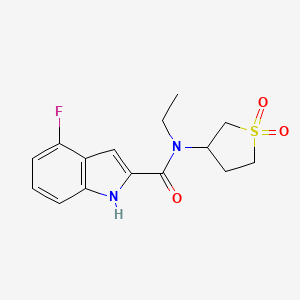
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide, also known as DPC, is a chemical compound that has shown promising results in scientific research. DPC belongs to the pyridazine family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethylphenyl)pyridazine-3-carboxamide is not fully understood. However, studies have shown that N-(3,4-dimethylphenyl)pyridazine-3-carboxamide can inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4. Additionally, N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)pyridazine-3-carboxamide can reduce the levels of inflammatory cytokines and inhibit the proliferation of cancer cells. Additionally, N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(3,4-dimethylphenyl)pyridazine-3-carboxamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)pyridazine-3-carboxamide. One direction is to further investigate its potential use in treating cancer and inflammation. Another direction is to study the effects of N-(3,4-dimethylphenyl)pyridazine-3-carboxamide on other diseases, such as Parkinson's disease. Additionally, future studies could focus on improving the solubility and reducing the potential toxicity of N-(3,4-dimethylphenyl)pyridazine-3-carboxamide.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)pyridazine-3-carboxamide is a promising chemical compound that has shown potential in scientific research. Its anti-inflammatory and anti-cancer properties, as well as its ability to improve cognitive function, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with 3-cyanopyridazine in the presence of a base. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 3-bromopyridazine followed by the addition of potassium carbonate.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-5-6-11(8-10(9)2)15-13(17)12-4-3-7-14-16-12/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGHPHQTPKOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)











